molecular formula C10H8N2O2 B108130 4-(1H-Imidazol-1-yl)benzoic acid CAS No. 17616-04-5

4-(1H-Imidazol-1-yl)benzoic acid

Cat. No. B108130
CAS RN: 17616-04-5
M. Wt: 188.18 g/mol
InChI Key: LFIDZIWWYNTQOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1H-Imidazol-1-yl)benzoic acid is a compound that has been the subject of various studies due to its potential applications in coordination chemistry and pharmacology. It is known for its ability to form coordination polymers and exhibit interesting photoluminescence properties . The compound's structure allows it to interact with other molecules through hydrogen bonding and π-π stacking interactions, which are essential in the formation of complex molecular architectures .

Synthesis Analysis

The synthesis of 4-(1H-imidazol-1-yl)benzoic acid and its derivatives has been explored through different methods. Ionothermal synthesis has been employed to create coordination polymers with this compound, utilizing ionic liquids to facilitate the crystallization process . Additionally, a regioselective synthesis approach has been developed for related compounds, which involves intramolecular cyclization in the presence of a base . These methods highlight the versatility and reactivity of the imidazole ring when functionalized with a benzoic acid moiety.

Molecular Structure Analysis

The molecular structure of 4-(1H-imidazol-1-yl)benzoic acid derivatives has been characterized by various techniques, including single-crystal X-ray analysis. The studies reveal that hydrogen bonding, such as N-H…N and C-H…N interactions, plays a crucial role in the crystal structure organization . The imidazole ring can adopt different conformations, contributing to the overall stability and geometry of the molecular structure .

Chemical Reactions Analysis

4-(1H-Imidazol-1-yl)benzoic acid participates in chemical reactions that lead to the formation of coordination polymers. In these reactions, the imidazole and carboxylic acid functional groups coordinate with metal ions to form two-dimensional laminar layers, which are further stabilized by chloride ions completing the metal coordination . The compound's reactivity is also evident in its ability to undergo regioselective cyclization to produce cyano-imidazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(1H-imidazol-1-yl)benzoic acid derivatives have been studied, revealing interesting photoluminescence emissions. For instance, the coordination polymer synthesized using zinc exhibits two emission peaks, which are attributed to ligand-centered transitions and ligand-to-metal charge transfer . The compound's ability to form strong O-H…N hydrogen bonds and π-π stacking interactions contributes to the formation of supramolecular structures, which can influence its physical properties .

Scientific Research Applications

Corrosion Inhibition

4-(1H-Imidazol-1-yl)benzoic acid and its derivatives have shown significant potential in the field of corrosion inhibition. Studies demonstrate their effectiveness in preventing corrosion of steel in acidic mediums. These compounds act as mixed-type inhibitors, simultaneously preventing anodic and cathodic reactions. For instance, imidazole-based molecules have been found to significantly inhibit the corrosion of carbon steel in acid medium, with their efficiency being proportional to their global hardness. The lower the hardness, the higher the inhibition efficiency, indicating a softer molecule leads to better anticorrosion performance (Costa et al., 2021).

Biological Applications

The benzimidazole derivatives of 4-(1H-Imidazol-1-yl)benzoic acid have shown promising results in various biological applications, such as elastase inhibition, antioxidant activity, and DNA binding potential. These properties make them potential candidates for drug development. For instance, a benzimidazole-based thiourea compound demonstrated significant elastase inhibition and antioxidant activity, as well as the ability to bind with DNA, indicating its potential as a drug candidate (Arshad et al., 2020).

Photocatalysis

Imidazole derivatives are being explored for their photocatalytic applications. For example, edge grafting of 4-(1H-Imidazol-2-yl) benzoic acid on g-C3N4 with NiS cocatalysts has shown a significant increase in photocatalytic hydrogen evolution. This demonstrates the potential of these compounds in enhancing the efficiency of photocatalytic reactions, essential for sustainable energy production (Liang et al., 2022).

Coordination Polymers

Compounds based on 4-(1H-Imidazol-1-yl)benzoic acid have been used to synthesize novel coordination polymers, which have shown potential in luminescent sensing and magnetic properties. These polymers have diverse applications, including in the field of materials science and nanotechnology (He et al., 2020).

Synthesis of Novel Compounds

Research also focuses on synthesizing new compounds using 4-(1H-Imidazol-1-yl)benzoic acid derivatives, which have potential in various fields including antimicrobial, antioxidant, and anticancer treatments. These compounds are synthesized through various methods and tested for different biological activities (Pothuri et al., 2020).

Safety And Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and wearing protective gloves/eye protection/face protection .

Future Directions

Future research could explore the potential applications of 4-(1H-Imidazol-1-yl)benzoic acid and similar compounds. For instance, some coordination frameworks constructed from similar compounds exhibit tunable photoluminescences upon thermochromisms . Additionally, imidazole compounds are known for their broad range of chemical and biological properties , suggesting potential for further exploration in various fields.

properties

IUPAC Name

4-imidazol-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-10(14)8-1-3-9(4-2-8)12-6-5-11-7-12/h1-7H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFIDZIWWYNTQOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90353057
Record name 4-(1H-Imidazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-Imidazol-1-yl)benzoic acid

CAS RN

17616-04-5
Record name 4-(1H-Imidazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1-Imidazolyl)benzoic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Combine methyl 4-fluorobenzoate (1.52 g, 10 mmol), 1H-imidazole (0.82g, 12 mmol) and potassium carbonate (1.40 g, 10 mmol) in dimethylsulfoxide (7 mL) and heat the mixture with stirring at 120°-130° C. for 5 hours, cool, add water and acid, extract with ether. Adjust the pH of the aqueous layer to 8 with sodium carbonate, extract with ether, dry the extract with sodium sulfate and evaporate. 4-(1H-Imidazol -1-yl)benzoic acid is prepared by refluxing this methyl ester (0.61 g, 3 mmol) in 5 mL of 10% aqueous sodium hydroxide for five minutes; cool, neutralize to pH 6-7 with hydrochloric acid, filter and dry the precipitated acid.
Quantity
1.52 g
Type
reactant
Reaction Step One
Quantity
0.82 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
[Compound]
Name
methyl ester
Quantity
0.61 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Ethyl 4-(imidazol-1-yl)benzoate (0.5 g, 2.3 mmol) was heated at reflux in 5N HCl (40 ml) for 1 h, evaporated to dryness under reduced pressure and the resulting white solid dried in vacuo to afford 4-(imidazol-1-yl)benzoic acid This was suspended in dry toluene (40 ml) and thionyl chloride (2 ml) added under argon. The mixture was heated to reflux for 1.5 h and then evaporated to dryness under reduced pressure. The oil was dissolved in dichloromethane under argon and 4-methoxy-3-(4-methyl-1-piperazinyl)phenylamine (551 mg, 2.3 mmol) was added followed by triethylamine (2 ml). The mixture was stirred at room temperature under argon for 2 h and then partitioned between dichloromethane (50 ml) and saturated potassium carbonate (50 ml), and the organic extracts dried (sodium sulphate). The organic solution was filtered, evaporated to dryness under reduced pressure and purified by column chromatography (silica, chloroform/methanol 5-10%) to afford the amide (809 mg, 90%) which was crystallised from methanol diethyl ether as the oxalate salt.
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1H-Imidazol-1-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(1H-Imidazol-1-yl)benzoic acid
Reactant of Route 3
Reactant of Route 3
4-(1H-Imidazol-1-yl)benzoic acid
Reactant of Route 4
4-(1H-Imidazol-1-yl)benzoic acid
Reactant of Route 5
4-(1H-Imidazol-1-yl)benzoic acid
Reactant of Route 6
Reactant of Route 6
4-(1H-Imidazol-1-yl)benzoic acid

Citations

For This Compound
57
Citations
QY Liu, J Guo, YL Wang, JJ Wei, Y Chen… - Journal of Coordination …, 2013 - Taylor & Francis
4-(1H-imidazol-1-yl) benzoic acid and its coordination polymers [M(IBA)Cl] n (M = Zn (1) and Co (2)) have been synthesized. Compounds 1 and 2 were obtained under ionothermal …
Number of citations: 3 www.tandfonline.com
HL Wen, TT Wang, CB Liu, M He… - Journal of Coordination …, 2012 - Taylor & Francis
Two new transition metal complexes, [Zn(Hdiba) 2 (H 2 O)] · H 2 O (1) and [Cu(Hdiba) 2 ] (2) (H 2 diba = 2-(4,5-diphenyl-1H-imidazol-2-yl)benzoic acid), were synthesized and …
Number of citations: 0 www.tandfonline.com
TK Morgan Jr, R Lis, WC Lumma Jr… - Journal of medicinal …, 1990 - ACS Publications
The synthesis and cardiac electrophysiological activity of 18 N-substituted imidazolylbenzamides or benzene-sulfonamides are described. Compounds 6a, d, fk and 11 exhibited …
Number of citations: 65 pubs.acs.org
FF LI, YQA GUO - Chinese Journal of Inorganic Chemistry, 2013 - ccspublishing.org.cn
The self-assembly of 4-(1H-Imidazol-1-yl) benzoic acid and CdCl 2 under hydrothermal condition gave a new 1D cadmium coordination polymer,[Cd (imbz)(Cl)(H 2 O)] n (1)(imbz= 4-(1H…
Number of citations: 1 www.ccspublishing.org.cn
SS Chen, Q Liu, Y Zhao, R Qiao, LQ Sheng… - Crystal growth & …, 2014 - ACS Publications
Reactions of metal ions with a rigid linear ligand 4-H 2 IBA incorporating 4-imidazolyl and carboxylate functional groups [4-H 2 IBA = 4-(1H-imidazol-4-yl)benzoic acid] under variable …
Number of citations: 73 pubs.acs.org
YM Jung, SW Lee - Acta Crystallographica Section E: Structure …, 2011 - scripts.iucr.org
In the centrosymmetric dinuclear title complex, [Tb2(NO3)6(C10H8N2O2)2(CH3OH)2], the Tb atoms are bridged by the carboxylate groups of the two 4-(1H-imidazol-3-ium-1-yl)…
Number of citations: 3 scripts.iucr.org
Y Zhu, S Durini, P Lönnecke, M Cong… - …, 2019 - Wiley Online Library
A new two‐dimensional copper(II)‐based coordination polymer {[Cu(IBA) 2 ]⋅2DMF} n (Cu–IBA‐1⋅2DMF) was successfully obtained through solvothermal reaction with 4‐(1H‐imidazol…
M Singh, G Kumar, S Neogi - Frontiers in Chemistry, 2021 - frontiersin.org
Environmental issue related applications have globally surfaced as hottest areas of research, wherein luminescent metal-organic frameworks (LMOFs) with functionalized pores put …
Number of citations: 18 www.frontiersin.org
孙超, 吴金勇, 张倩, 陈秋玲, 吴桂芳, 王小琴, 戴玉梅 - 结构化学, 2010 - cqvip.com
: The title compound [Cu2 (IB) 2 (HIB) 2] 1 was synthesized via the hydrothermal reaction of CuSO4· 5H2O and NaOH with 4-(1H-Imidazol-1-yl) benzoic acid (HIB), and characte-rized …
Number of citations: 1 www.cqvip.com
S Gao, RQ Fan, XM Wang, LS Qiang, LG Wei… - Dalton …, 2015 - pubs.rsc.org
This work reports on two new complexes with the general formula [Cd3(IBA)3(Cl)2(HCOO)(H2O)]n (1) and {[Cd1.5(IBA)3(H2O)6]·3.5H2O}n (2), which can be synthesized by the reaction …
Number of citations: 20 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.